![molecular formula C11H11FO2 B576271 5-(4-Fluorophenyl)-4-pentenoic acid CAS No. 190595-67-6](/img/structure/B576271.png)
5-(4-Fluorophenyl)-4-pentenoic acid
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Overview
Description
5-(4-Fluorophenyl)-4-pentenoic acid, also known as 5-(4-Fluorophenyl)valeric acid, is a chemical compound with the molecular formula C11H13FO2 . It contains a total of 27 bonds, including 14 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), and 1 hydroxyl group .
Molecular Structure Analysis
The molecular structure of 5-(4-Fluorophenyl)-4-pentenoic acid includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 27 bonds, including 14 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis
5-(4-Fluorophenyl)-4-pentenoic acid is a white shiny crystalline powder . It has a molecular weight of 196.218123 g/mol . The compound has a melting point of 70.0-79.0°C .Scientific Research Applications
Medicinal Chemistry and Drug Development
- Anti-Inflammatory Properties : Researchers have investigated the anti-inflammatory potential of 5-(4-Fluorophenyl)-4-pentenoic acid. Its structural modifications may lead to novel anti-inflammatory agents .
Anesthetic Agents
- Intermediate in Fluorinated Anesthetics : 4-Fluorophenylacetic acid, a derivative of 5-(4-Fluorophenyl)-4-pentenoic acid, serves as an intermediate in the production of fluorinated anesthetics . These anesthetics are widely used in medical procedures.
Neuropharmacology and Receptor Studies
- mGluR5 Modulation : (S)-3-Amino-2-(4-fluorophenyl)propanoic acid, a related compound, is actively researched for its role in neuropharmacology. Scientists use it as a probe to study the structure and function of metabotropic glutamate receptor 5 (mGluR5). mGluR5 is implicated in various neurological conditions.
Organic Synthesis and Chemical Reactions
- Synthetic Pathways : Researchers have explored diverse methods for synthesizing pyrazoles, including the pyrazoline pathway. 5-(4-Fluorophenyl)-4-pentenoic acid can be synthesized via oxidative aromatization of a fluorinated pyrazoline intermediate . Understanding these pathways aids in designing efficient synthetic routes.
Anticancer Potential
- Breast Cancer Research : Some pyrazole derivatives, including fluorinated ones, exhibit anti-cancer activity against breast cancer cell lines . Further investigations into the mechanism of action and potential therapeutic applications are ongoing.
Computational Studies and Molecular Docking
- Binding Affinity to Estrogen Receptor Alpha (ERα) : Molecular docking studies revealed that 5-(4-Fluorophenyl)-4-pentenoic acid has a binding affinity close to 4-OHT (a native ligand) for the human estrogen alpha receptor (ERα) . This information informs drug design and optimization.
Safety and Hazards
5-(4-Fluorophenyl)-4-pentenoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Future Directions
While specific future directions for 5-(4-Fluorophenyl)-4-pentenoic acid are not available, related fluorinated compounds have shown potential in medicinal chemistry as drug agents . The C-F bond has greater stability than the C-H bond, and the fluorine substitution can be used to increase the binding affinity of the protein–ligand complex . This suggests potential future research directions in exploring the therapeutic possibilities of fluorinated compounds.
properties
IUPAC Name |
(E)-5-(4-fluorophenyl)pent-4-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c12-10-7-5-9(6-8-10)3-1-2-4-11(13)14/h1,3,5-8H,2,4H2,(H,13,14)/b3-1+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDQZGBDIZQZKE-HNQUOIGGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CCCC(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/CCC(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluorophenyl)-4-pentenoic acid |
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